molecular formula C17H15N3O3 B14938399 2-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

2-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No.: B14938399
M. Wt: 309.32 g/mol
InChI Key: FWXMBUNXYXOPPM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both methoxyphenyl and quinazolinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-methoxyphenylamine and an appropriate electrophile.

    Acetylation: The final step involves the acetylation of the quinazolinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-hydroxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide.

    Reduction: 2-(4-methoxyphenyl)-N-(4-hydroxy-3,4-dihydroquinazolin-6-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide: .

    2-(4-hydroxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide: .

    2-(4-chlorophenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide: .

Uniqueness

The presence of the methoxy group in this compound may confer unique pharmacological properties compared to its analogs. This could result in differences in potency, selectivity, and metabolic stability.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(4-oxo-3H-quinazolin-6-yl)acetamide

InChI

InChI=1S/C17H15N3O3/c1-23-13-5-2-11(3-6-13)8-16(21)20-12-4-7-15-14(9-12)17(22)19-10-18-15/h2-7,9-10H,8H2,1H3,(H,20,21)(H,18,19,22)

InChI Key

FWXMBUNXYXOPPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

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